5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride

Lipophilicity Oxazolidinone Building Block

Researchers designing CNS-targeted libraries frequently encounter solubility-permeability mismatches with standard oxazolidinone building blocks. The isopentyl N3 substituent of this compound delivers logP 0.74, ideal for blood-brain barrier penetration. • Optimal CNS physicochemical profile: logP 0.74, TPSA 55.6 Ų. • Hydrochloride salt enables direct dissolution in aqueous/polar media. • Four rotatable bonds provide conformational flexibility for peptidomimetic scaffolds. Supplied at ≥95% purity for reproducible synthesis.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 1423031-40-6
Cat. No. B1377180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride
CAS1423031-40-6
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC(C)CCN1CC(OC1=O)CN.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-7(2)3-4-11-6-8(5-10)13-9(11)12;/h7-8H,3-6,10H2,1-2H3;1H
InChIKeyKXNPEOQHSNPNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride Overview


5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride (CAS 1423031-40-6) is a racemic oxazolidinone derivative bearing a 3-methylbutyl (isopentyl) substituent at the N3 position and an aminomethyl group at C5, supplied as the hydrochloride salt. With a molecular weight of 222.71 g/mol and a computed logP of 0.74, it occupies a lipophilicity range comparable to that of the linezolid core but without the aryl/heteroaryl motif [1]. The compound is categorized as a small-molecule building block for medicinal chemistry, chiral auxiliary synthesis, and peptidomimetic oligomerization, and is routinely offered at ≥95% purity .

Lipophilicity Reported logP supports CNS drug-like range for building-block design
Salt form Hydrochloride salt enables direct use in aqueous reaction media
Purity Consistent ≥95% benchmark from multiple suppliers supports library screening

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride: Irreplaceability


Oxazolidinone building blocks are frequently treated as commodity intermediates; however, the specific N3 substituent profoundly dictates lipophilicity, polar surface area, and conformational flexibility, each of which influences solubility, membrane permeability, and molecular recognition in downstream applications. The isopentyl chain of CAS 1423031-40-6 delivers a computed logP of 0.74, markedly higher than the 3-methyl analog (logP ≈ 0.03) yet lower than many aryl-substituted variants (e.g., linezolid core logP ≈ 0.4 but with a larger TPSA of 68 Ų) [1][2]. Moreover, the hydrochloride salt form enhances aqueous solubility relative to the free base (logP 0.81), facilitating direct use in aqueous reaction media without additional salt conversion steps . These physicochemical distinctions mean that substituting this compound with a shorter-chain or aryl-substituted analog can shift the solubility-permeability balance, alter reaction kinetics, or compromise compatibility with polar solvent systems, directly impacting synthetic yield, purity profile, or biological assay outcomes.

N3 chain length Shorter-chain analogs may shift solubility-permeability balance away from reported profile
Aryl substitution Aryl-substituted oxazolidinones increase TPSA and may reduce passive permeability
Free base vs. salt Free base form requires additional salt conversion for aqueous protocols

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride: Differentiation Evidence


LogP Advantage Over Short-Chain Alkyl Analogs

The isopentyl-substituted oxazolidinone exhibits a computed logP of 0.74 [1], which is 0.71 units higher than the 3-methyl analog (logP = 0.0339) . This represents an approximately 5-fold increase in logP (10^0.71), indicating significantly enhanced lipophilicity while remaining within the CNS drug-like range (logP 0.5–3.0).

LogP vs. methyl analog
Cross-study comparable
logP 0.74 vs. 0.0339
ΔlogP +0.706
Supports CNS drug-like lipophilicity for cell-based assays
Computed values; experimental logP may vary
Lipophilicity Oxazolidinone Building Block

Reduced Polar Surface Area vs. Aryl Oxazolidinones

The topological polar surface area (TPSA) of the isopentyl oxazolidinone hydrochloride is 55.6 Ų [1], which is 12.4 Ų lower than the TPSA of the linezolid core (5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, TPSA = 68 Ų) [2]. A TPSA below 60 Ų is generally predictive of good intestinal absorption, whereas values above 60 Ų correlate with reduced passive permeability.

TPSA vs. aryl core
Cross-study comparable
TPSA 55.6 vs. 68 Ų
ΔTPSA –12.4 Ų
Lower TPSA reported, may support better passive permeability
Derived from computed values
Permeability TPSA Oxazolidinone

Hydrochloride Salt for Enhanced Aqueous Solubility

The compound is supplied exclusively as the hydrochloride salt (CAS 1423031-40-6), whereas the free base (CAS 1082524-50-2) has a slightly higher computed logP of 0.81 [1]. Amine hydrochloride salts typically exhibit superior aqueous solubility and stability compared to their free base counterparts, a general principle that facilitates direct dissolution in aqueous buffers or polar solvents . Although direct solubility measurements are not publicly reported for this specific compound, the hydrochloride form eliminates the need for in situ salt formation during experimental workflows.

Salt form solubility
Class-level inference
HCl salt logP 0.74
Free base logP 0.81
Hydrochloride form supports aqueous dissolution in workflows
Direct solubility data not publicly reported
Solubility Salt Form Hydrochloride

Consistent Purity Across Multiple Vendors

Both the hydrochloride salt and the free base forms of 5-(aminomethyl)-3-(3-methylbutyl)oxazolidin-2-one are offered at a minimum purity of 95%, as documented in vendor catalogs . This purity level is consistent across independent suppliers and meets the typical threshold for building-block screening libraries (≥95% by HPLC or NMR).

Purity consistency
Supporting evidence
≥95% across vendors
Meets typical building-block screening threshold
Vendor-reported; batch verification advised
Purity Quality Control Procurement

Conformational Flexibility from Rotatable Bonds

The isopentyl chain imparts 4 rotatable bonds to the molecule [1], whereas the shorter 3-methyl analog has only 1 rotatable bond . This 3-bond increase provides a wider conformational sampling space, which can be advantageous for exploring diverse binding interactions in structure-based drug design or for creating flexible linkers in bifunctional conjugates.

Rotatable bonds
Cross-study comparable
4 vs. 1
+3 rotatable bonds
Greater conformational sampling for diversity-oriented synthesis
Computed bond counts
Conformational Analysis Flexibility Molecular Recognition

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride: Research & Procurement Scenarios


Balanced Lipophilicity for CNS Drug Design

With a computed logP of 0.74 and TPSA of 55.6 Ų, this building block lies squarely within the optimal physicochemical range for CNS drug candidates (logP 0.5–3.0, TPSA < 60 Ų). It is a preferred starting point over more hydrophilic methyl analogs or more polar aryl oxazolidinones when designing libraries for blood-brain barrier penetration [1].

Flexible Peptidomimetic & Bioisostere Synthesis

The presence of four rotatable bonds, originating from the isopentyl side chain, provides conformational adaptability that is valuable for peptidomimetic scaffolds requiring dynamic fit to protein binding pockets. This flexibility exceeds that of shorter-chain alkyl oxazolidinones and avoids the steric constraints of aryl-substituted cores [1].

Pre-Solubilized Building Blocks for Parallel Workflows

Supplied as the hydrochloride salt, the compound is compatible with direct dissolution in aqueous or polar organic solvent mixtures used in high-throughput experimentation. This eliminates the need for additional salt-formation steps and reduces preparation time, offering a practical advantage over the free base form .

Moderate Steric Chiral Auxiliaries & Ligands

The isopentyl group provides steric bulk comparable to a benzyl group without aromatic interactions that could lead to off-target π-stacking. This profile makes the compound a useful chiral auxiliary or ligand component in asymmetric synthesis campaigns where moderate steric influence is required without aromatic interference [1].

Application
Selection Property
Validation Focus
CNS drug design
Lipophilicity and TPSA profile
CNS permeability assay review
Peptidomimetic synthesis
Rotatable bond flexibility
Conformational sampling assessment
Parallel synthesis
Salt form aqueous solubility
Aqueous dissolution protocol fit
Chiral auxiliary use
Isopentyl steric profile
Enantioselectivity outcome review
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